REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[C:9](F)[C:8]([N+:12]([O-:14])=[O:13])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].C(=O)([O-])[O-].[Cs+].[Cs+].[CH3:21][CH:22]([OH:24])[CH3:23]>>[Cl:1][C:2]1[CH:10]=[C:9]([O:24][CH:22]([CH3:23])[CH3:21])[C:8]([N+:12]([O-:14])=[O:13])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5] |f:1.2.3|
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Name
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|
Quantity
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5 g
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Type
|
reactant
|
Smiles
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ClC1=C(C(=O)O)C=C(C(=C1)F)[N+](=O)[O-]
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Name
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cesium carbonate
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Quantity
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29.7 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Cs+].[Cs+]
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Name
|
|
Quantity
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100 mL
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Type
|
reactant
|
Smiles
|
CC(C)O
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Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The solvent is removed in vacuo and 100 mL of water
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Type
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ADDITION
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Details
|
is added
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Type
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ADDITION
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Details
|
Concentrated aqueous HCl is added dropwise to this solution at 0° C. until pH=2
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Type
|
CUSTOM
|
Details
|
The product precipitate which forms is isolated by filtration
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Type
|
WASH
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Details
|
washed by water
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Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)O)C=C(C(=C1)OC(C)C)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |